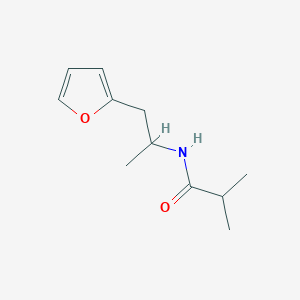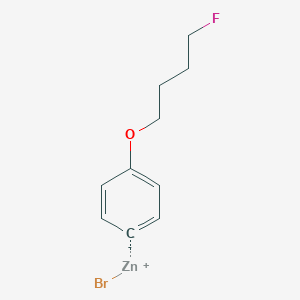![molecular formula C15H20O B14887961 (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a p-tolyl group and a methanol functional group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the p-tolyl group and the methanol functional group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, and the methanol group can be added via a reduction reaction using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid, halogens, acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Nitro compounds, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The p-tolyl group and methanol functional group can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Hydroxymethyl)spiro[3.3]heptan-2-yl)methanol: Similar spirocyclic structure with a hydroxymethyl group instead of a p-tolyl group.
2-(p-Tolyl)spiro[3.3]heptan-2-amine: Similar structure with an amine group instead of a methanol group.
2-azaspiro[3.3]heptane-derived amino acids: Spirocyclic compounds with amino acid functionalities.
Uniqueness
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol is unique due to its specific combination of a spirocyclic core, p-tolyl group, and methanol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H20O |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)spiro[3.3]heptan-2-yl]methanol |
InChI |
InChI=1S/C15H20O/c1-12-3-5-13(6-4-12)15(11-16)9-14(10-15)7-2-8-14/h3-6,16H,2,7-11H2,1H3 |
InChI-Schlüssel |
QKWFKEGNKXGFKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC3(C2)CCC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)
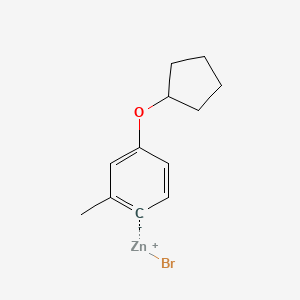
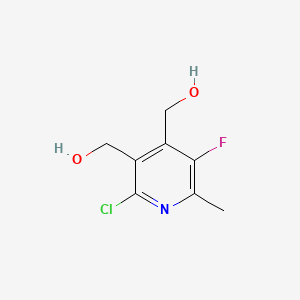
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
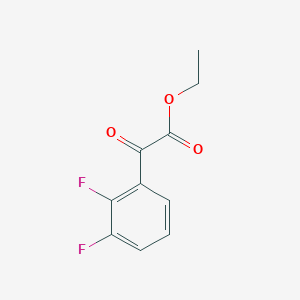
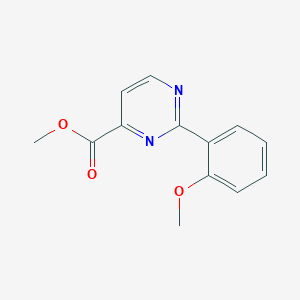
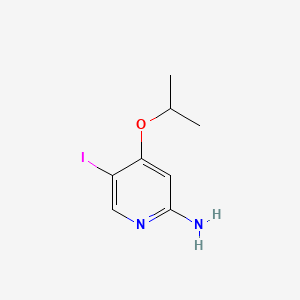
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)

